molecular formula C29H27N5O5 B11531201 4,4'-[(1E)-1-(5-nitrofuran-2-yl)prop-1-ene-3,3-diyl]bis(1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one)

4,4'-[(1E)-1-(5-nitrofuran-2-yl)prop-1-ene-3,3-diyl]bis(1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one)

Cat. No.: B11531201
M. Wt: 525.6 g/mol
InChI Key: RYKLSNZDYMEBDT-BMRADRMJSA-N
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Description

4-[(2E)-1-(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)-3-(5-NITROFURAN-2-YL)PROP-2-EN-1-YL]-1,5-DIMETHYL-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-3-ONE is a complex organic compound that features multiple functional groups, including pyrazole, nitrofuran, and enone moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2E)-1-(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)-3-(5-NITROFURAN-2-YL)PROP-2-EN-1-YL]-1,5-DIMETHYL-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-3-ONE typically involves multi-step organic reactions. The key steps may include:

  • Formation of the pyrazole ring through cyclization reactions.
  • Introduction of the nitrofuran moiety via nitration and subsequent functional group transformations.
  • Coupling of the enone group through aldol condensation or similar reactions.

Industrial Production Methods

Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve:

  • Use of catalysts to enhance reaction rates.
  • Implementation of continuous flow reactors for large-scale synthesis.
  • Purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[(2E)-1-(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)-3-(5-NITROFURAN-2-YL)PROP-2-EN-1-YL]-1,5-DIMETHYL-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-3-ONE can undergo various chemical reactions, including:

    Oxidation: The nitrofuran moiety can be oxidized to form different functional groups.

    Reduction: The enone group can be reduced to form alcohols or alkanes.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. Studies on its interactions with biological targets can provide insights into its potential therapeutic applications.

Medicine

In medicinal chemistry, this compound could be explored for drug development. Its structural features suggest it may interact with various biological pathways, making it a candidate for pharmacological studies.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a precursor for specialty chemicals. Its unique structure may impart desirable properties to the final products.

Mechanism of Action

The mechanism of action of 4-[(2E)-1-(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)-3-(5-NITROFURAN-2-YL)PROP-2-EN-1-YL]-1,5-DIMETHYL-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-3-ONE involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups can form specific interactions, such as hydrogen bonds or hydrophobic interactions, with these targets, leading to modulation of their activity. The exact pathways involved would depend on the specific biological context and the nature of the targets.

Comparison with Similar Compounds

Similar Compounds

    4-[(2E)-1-(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)-3-(5-NITROFURAN-2-YL)PROP-2-EN-1-YL]-1,5-DIMETHYL-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-3-ONE: is similar to other pyrazole derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its combination of multiple functional groups, which can impart a wide range of chemical and biological properties. This makes it a valuable compound for various applications, as discussed above.

Properties

Molecular Formula

C29H27N5O5

Molecular Weight

525.6 g/mol

IUPAC Name

4-[(E)-1-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-(5-nitrofuran-2-yl)prop-2-enyl]-1,5-dimethyl-2-phenylpyrazol-3-one

InChI

InChI=1S/C29H27N5O5/c1-19-26(28(35)32(30(19)3)21-11-7-5-8-12-21)24(17-15-23-16-18-25(39-23)34(37)38)27-20(2)31(4)33(29(27)36)22-13-9-6-10-14-22/h5-18,24H,1-4H3/b17-15+

InChI Key

RYKLSNZDYMEBDT-BMRADRMJSA-N

Isomeric SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)C(/C=C/C3=CC=C(O3)[N+](=O)[O-])C4=C(N(N(C4=O)C5=CC=CC=C5)C)C

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)C(C=CC3=CC=C(O3)[N+](=O)[O-])C4=C(N(N(C4=O)C5=CC=CC=C5)C)C

Origin of Product

United States

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